molecular formula C9H6INO B177457 3-iodo-1H-indole-2-carbaldehyde CAS No. 176327-44-9

3-iodo-1H-indole-2-carbaldehyde

Cat. No. B177457
CAS RN: 176327-44-9
M. Wt: 271.05 g/mol
InChI Key: ZYZVPGMSKQLUMR-UHFFFAOYSA-N
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Description

3-iodo-1H-indole-2-carbaldehyde is a derivative of indole-3-carboxaldehyde, which is a biochemical used to prepare analogs of the indole phytoalexin cyclobrassinin with NR1R2 group . It is a biologically active metabolite which acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells .


Synthesis Analysis

1H-Indole-3-carboxaldehyde and its derivatives have represented the key intermediates for the preparation of biologically active compounds as well indole alkaloids . They are important precursors for the synthesis of divers heterocyclic derivatives because their carbonyl groups facilely undergo C–C and C–N coupling reactions and reductions .


Molecular Structure Analysis

The molecular structure of 3-iodo-1H-indole-2-carbaldehyde can be found in various databases . The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring .


Chemical Reactions Analysis

Indole-3-carbaldehyde has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid . It condenses with nitromethane in a Henry reaction to give 3-nitrovinyl indole .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-iodo-1H-indole-2-carbaldehyde can be found in various databases . The molecular weight is 243.04 g/mol .

Safety and Hazards

Precautions for safe handling include handling in a well-ventilated place, wearing suitable protective clothing, avoiding contact with skin and eyes, avoiding formation of dust and aerosols, using non-sparking tools, and preventing fire caused by electrostatic discharge steam .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

3-iodo-1H-indole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6INO/c10-9-6-3-1-2-4-7(6)11-8(9)5-12/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYZVPGMSKQLUMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453151
Record name 3-iodo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-iodo-1H-indole-2-carbaldehyde

CAS RN

176327-44-9
Record name 3-iodo-1H-indole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the main application of 3-iodo-1H-indole-2-carbaldehyde highlighted in the research?

A: The research primarily focuses on using 3-iodo-1H-indole-2-carbaldehyde as a starting material for synthesizing substituted β-carbolines. [] Specifically, the study demonstrates that reacting this compound with alk-1-ynes in the presence of a palladium catalyst leads to the formation of β-carbolines through a tandem coupling-cycloamination process. [] This method provides an efficient synthetic route to access these valuable heterocyclic compounds with potential biological activities.

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